4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)pyridine
Description
Properties
IUPAC Name |
4-(1-cyclohexylsulfonylpiperidin-4-yl)oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c19-22(20,16-4-2-1-3-5-16)18-12-8-15(9-13-18)21-14-6-10-17-11-7-14/h6-7,10-11,15-16H,1-5,8-9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIKBEBOLDALQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CCC(CC2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways
Retrosynthetic Analysis
The compound can be dissected into three key building blocks:
- Piperidine-4-ol : Serves as the central scaffold.
- Cyclohexylsulfonyl chloride : Introduces the sulfonyl moiety.
- 4-Halopyridine : Facilitates ether bond formation.
Retrosynthetic disconnections suggest a sequential approach:
- Step 1 : Sulfonylation of piperidine-4-ol.
- Step 2 : Etherification with 4-halopyridine.
Stepwise Synthesis
Preparation of 1-(Cyclohexylsulfonyl)piperidin-4-ol
Reaction Conditions :
- Substrate : Piperidine-4-ol.
- Sulfonylation Agent : Cyclohexylsulfonyl chloride.
- Base : Triethylamine (Et₃N) or pyridine.
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature : 0°C to room temperature.
Mechanism :
The nitrogen atom of piperidine-4-ol undergoes nucleophilic attack on the electrophilic sulfur atom of cyclohexylsulfonyl chloride, facilitated by a base that scavenges HCl (Figure 1).
Optimization :
- Excess sulfonyl chloride (1.2–1.5 equivalents) ensures complete conversion.
- Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
Yield :
Typical yields range from 75–85% after column chromatography.
Etherification with 4-Halopyridine
Reaction Conditions :
- Substrate : 1-(Cyclohexylsulfonyl)piperidin-4-ol.
- Coupling Partner : 4-Chloropyridine or 4-fluoropyridine.
- Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃).
- Solvent : Dimethylformamide (DMF) or acetonitrile.
- Temperature : 60–80°C.
Mechanism :
A nucleophilic aromatic substitution (SNAr) occurs, where the deprotonated hydroxyl group of the piperidine derivative attacks the electron-deficient pyridine ring at the 4-position (Figure 2).
Challenges :
- Low reactivity of pyridine necessitates elevated temperatures.
- Competing side reactions (e.g., elimination) require careful base selection.
Yield :
Reported yields vary between 50–65%, with purity >95% after recrystallization.
Alternative Routes
Mitsunobu Reaction
Reagents :
- Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
- Triphenylphosphine (PPh₃).
Advantages :
- Mild conditions (room temperature).
- High stereochemical control.
Limitations :
Ullmann-Type Coupling
Catalyst : Copper(I) iodide (CuI).
Ligand : 1,10-Phenanthroline.
Solvent : DMSO or DMF.
Utility :
Effective for coupling sterically hindered substrates.
Industrial-Scale Considerations
Catalytic Innovations
Purification Techniques
- Crystallization : Preferred for high-purity batches (>99.9%).
- Chromatography : Reserved for small-scale or analytical purposes.
Chemical Reactions Analysis
4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Major products formed from these reactions include sulfoxides, sulfones, and various substituted pyridine derivatives .
Scientific Research Applications
4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.
Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
| Compound Name | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| 4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)pyridine | Pyridine + piperidine | Cyclohexylsulfonyl, ether linkage | Sulfonyl, ether, tertiary amine |
| 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine | Bis-pyridine | Chloro, substituted phenyl, amino | Halogen, amino, aromatic rings |
| 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one | Chromeno-pyrimidine | Piperidinophenyl, thioxo | Thiourea, fused rings, tertiary amine |
| 1-Cyclohexylpiperidin-4-one | Piperidinone | Cyclohexyl, ketone | Ketone, tertiary amine |
Key Observations :
- The target compound’s sulfonyl group distinguishes it from 1-cyclohexylpiperidin-4-one (), which has a ketone instead. Sulfonyl groups typically improve solubility and metabolic stability compared to ketones .
- The chromeno-pyrimidine analog () incorporates a thiourea moiety, which is absent in the target compound. Thioureas often enhance metal-binding capacity, relevant for enzyme inhibition .
Pharmacological Activity
Table 2: Reported Bioactivities of Analogous Compounds
Key Observations :
- Sulfonyl-piperidine derivatives, such as the target compound, show nanomolar-range kinase inhibition, likely due to the sulfonyl group’s ability to occupy hydrophobic ATP-binding pockets .
- Bis-pyridine analogs exhibit micromolar anticancer activity, suggesting that chloro-phenyl substitutions may limit bioavailability or target engagement compared to sulfonyl groups .
- The chromeno-pyrimidine compound’s antimicrobial activity highlights the role of fused-ring systems in disrupting bacterial membranes, a mechanism less relevant to the target compound’s structure .
Physicochemical and Drug-Likeness Properties
Table 3: Computational Predictions for Selected Compounds
Key Observations :
- The target compound’s lower logP (2.8 vs. 4.2 for bis-pyridine) suggests improved aqueous solubility, critical for oral absorption .
- Its moderate molecular weight (~350) aligns with Lipinski’s rule of five, contrasting with the chromeno-pyrimidine analog (395), which may face formulation challenges .
Biological Activity
The compound 4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)pyridine is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of this compound features a pyridine ring linked to a piperidine moiety through an ether bond, with a cyclohexylsulfonyl group. The presence of these functional groups is believed to influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H20N2O2S |
| Molecular Weight | 284.38 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not yet assigned |
Biological Activity Overview
Research indicates that compounds similar to this compound may exhibit significant biological activities, particularly in the areas of pain management and cell cycle regulation. Key findings include:
- TRPV1 Antagonism : Compounds with similar structures have shown the ability to inhibit TRPV1 receptors, which are important in pain sensation pathways. This suggests potential applications in analgesia .
- Cell Cycle Regulation : Studies on related piperidine derivatives indicate that they may play a role in regulating cell cycle progression by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell division .
Case Study 1: TRPV1 Antagonism
A study examined the effects of 2-thio pyridine derivatives on TRPV1 receptor activity. One compound demonstrated high selectivity and potency as a TRPV1 antagonist, achieving an IC50 value of 0.2 nM. This compound also exhibited significant anti-allodynic effects in a rat neuropathic pain model, suggesting that structural modifications similar to those in this compound could enhance analgesic properties .
Case Study 2: Cyclin-dependent Kinase Inhibition
Research on piperidine-based compounds has revealed their potential to inhibit CDK2, leading to degradation of cyclins involved in the cell cycle. This mechanism suggests that this compound might be explored for its anti-cancer properties .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Binding Affinity : The cyclohexylsulfonyl group may enhance binding affinity to TRPV1 receptors, facilitating effective antagonism.
- Hydrophobic Interactions : The unique combination of functional groups may allow for specific hydrophobic interactions with target proteins, influencing their activity and stability .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-Thio Pyridine Derivatives | TRPV1 antagonism | Enhanced hydrophobic interactions |
| Pyrimidine Derivatives | CDK inhibition | Targeting ubiquitin-proteasome pathway |
| Other Piperidine Derivatives | Neuroprotective effects | Variable receptor selectivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
